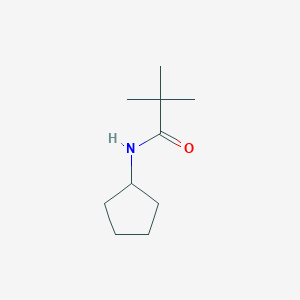![molecular formula C21H33ClN2O B6075405 [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol](/img/structure/B6075405.png)
[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol, also known as JTC-801, is a small molecule antagonist of the kappa opioid receptor (KOR). This compound has been studied extensively for its potential therapeutic applications in various diseases, including pain, addiction, and depression.
Mecanismo De Acción
[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol acts as a selective antagonist of the KOR, which is a member of the opioid receptor family. The KOR is involved in the regulation of pain, mood, and addiction, among other physiological processes. By blocking the activity of the KOR, this compound may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include the modulation of pain processing, the regulation of mood and anxiety, and the attenuation of drug-seeking behavior in addiction models. Additionally, this compound has been shown to have anti-inflammatory effects in various models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol is its selectivity for the KOR, which allows for more specific modulation of physiological processes. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, one limitation of this compound is its relatively low potency compared to other KOR antagonists, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol. One area of interest is the development of more potent derivatives of this compound that may be more effective in certain applications. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and its effects on various physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for various therapeutic applications.
Métodos De Síntesis
The synthesis of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol involves several steps, including the reaction of 3-chlorobenzyl chloride with propylpiperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with paraformaldehyde and subsequent reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been investigated for its analgesic properties in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. Additionally, this compound has been studied for its potential use in the treatment of addiction, including opioid and cocaine addiction.
Propiedades
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-1-(1-propylpiperidin-4-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33ClN2O/c1-2-10-23-12-7-20(8-13-23)24-11-4-9-21(16-24,17-25)15-18-5-3-6-19(22)14-18/h3,5-6,14,20,25H,2,4,7-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYLQDKJKDVJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6075342.png)

![3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile](/img/structure/B6075356.png)
![N-(tetrahydrofuran-2-ylmethyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075362.png)


![4-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B6075384.png)
![7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B6075410.png)
![3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-7-({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6075413.png)

![1-(2-chlorobenzyl)-4-(2-ethyl-4-methyl-1H-imidazol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6075426.png)
![3-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075431.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B6075434.png)
